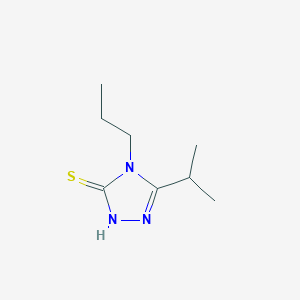

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol: is a chemical compound with the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol . It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propylhydrazine with isopropyl isothiocyanate to form the intermediate propylisothiocyanate hydrazone . This intermediate then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired triazole-thiol compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Analyse Des Réactions Chimiques

Types of Reactions

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed as reducing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Thioethers or thioesters.

Applications De Recherche Scientifique

Medicinal Applications

Antifungal Activity:

5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol exhibits significant antifungal properties. Research indicates that derivatives of triazoles can enhance antifungal activity against various pathogens. For instance, compounds bearing the 1,2,4-triazole moiety have shown improved efficacy compared to traditional antifungals like azoxystrobin and triadimefon .

Antibacterial Activity:

The compound also demonstrates promising antibacterial properties. Studies have reported that triazole derivatives can exhibit high potency against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, certain synthesized hybrids of 1,2,4-triazoles showed minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Anticancer Potential:

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound has been noted for its ability to inhibit cell proliferation and induce apoptosis in cancerous cells. This highlights its potential as a lead compound for developing new anticancer agents.

Agricultural Applications

Fungicides:

The compound's antifungal properties make it suitable for agricultural applications as a fungicide. Its ability to inhibit fungal growth can help in managing crop diseases effectively. Research has shown that triazole derivatives can outperform existing fungicides in terms of efficacy against specific fungal pathogens .

Plant Growth Regulators:

Triazoles are also known to influence plant growth and development. They can act as growth regulators by modulating hormonal pathways in plants. This application is particularly relevant in enhancing crop yields and improving resistance to environmental stressors .

Materials Science Applications

Luminescent Materials:

Recent studies have investigated the synthesis of luminescent triazole derivatives for use in optoelectronic devices. The incorporation of this compound into polymer matrices has shown potential for developing materials with enhanced luminescent properties .

Antifungal Activity Comparison

| Compound Name | Pathogen Tested | Inhibitory Concentration (μg/mL) | Reference |

|---|---|---|---|

| Azoxystrobin | P. piricola | 50 | |

| Triadimefon | Gibberella nicotiancola | 0.0195–0.0620 | |

| Triazole Derivative | Aspergillus flavus | 0.01–0.27 |

Antibacterial Activity Comparison

| Compound Name | Pathogen Tested | MIC (μg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin-Triazole Hybrid | MRSA | 0.046–3.11 | |

| Gentamicin | E. coli | 0.5–1 | |

| 5-Isopropyl-4-propyl-Triazole | S. aureus | 0.75 |

Case Studies

Case Study on Antifungal Efficacy:

A recent study evaluated the effectiveness of a series of triazole derivatives against various fungal pathogens in agricultural settings. The results demonstrated that compounds containing the triazole-thiol moiety exhibited significantly higher antifungal activity than conventional treatments, suggesting their potential utility in crop protection strategies .

Case Study on Anticancer Properties:

In vitro studies conducted on several cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis effectively. These findings indicate that this compound could serve as a foundation for developing new anticancer therapies.

Mécanisme D'action

The mechanism of action of 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function . The triazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their activity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

- 5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

- 4-propyl-5-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both isopropyl and propyl groups enhances its lipophilicity and membrane permeability, making it a valuable scaffold for drug design and development .

Activité Biologique

5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (C8H15N3S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal and agricultural chemistry.

- Molecular Formula : C8H15N3S

- Molecular Weight : 185.29 g/mol

- CAS Number : 121941-90-0

Biological Activity Overview

This compound exhibits several biological activities, primarily in the areas of antimicrobial, antifungal, and anticancer effects. Its structure allows for significant interaction with various biological targets.

1. Anticancer Activity

Research indicates that derivatives of triazole compounds, including this compound, show promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Human melanoma (IGR39) | 10.5 | High cytotoxicity |

| Triple-negative breast cancer (MDA-MB-231) | 12.2 | Moderate cytotoxicity |

| Pancreatic carcinoma (Panc-1) | 14.0 | Moderate cytotoxicity |

These findings suggest that the compound could serve as a scaffold for developing novel anticancer agents .

2. Antimicrobial and Antifungal Properties

The compound has also been tested for antimicrobial activity against various pathogens. Its thiol group contributes to its ability to interact with microbial proteins:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 16 | Highly effective |

The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

The biological activity of this compound is primarily mediated through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.

- Modulation of Protein Function : By binding to specific proteins, it can alter their function and disrupt cellular processes critical for survival.

Case Studies

Several studies have highlighted the potential of triazole derivatives in clinical applications:

- Study on Melanoma Cells : A study utilized this compound derivatives to assess their effects on melanoma cell migration and proliferation. The results indicated a significant reduction in cell viability and migration potential, suggesting a mechanism involving apoptosis induction .

- Synthesis of Hybrid Compounds : Researchers synthesized hybrid compounds incorporating the triazole-thiol moiety with other pharmacophores. These hybrids exhibited enhanced selectivity towards cancer cells and improved pharmacological profiles compared to traditional agents .

Propriétés

IUPAC Name |

3-propan-2-yl-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYGMEIWTNMKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357632 | |

| Record name | 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

603981-94-8 | |

| Record name | 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.